2-(1-(5-(6,7-Dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl)piperidin-4-yl)propan-2-ol
CAS No.:
Cat. No.: VC18593661
Molecular Formula: C25H31N3O3
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H31N3O3 |
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Molecular Weight | 421.5 g/mol |
IUPAC Name | 2-[1-[5-(6,7-dimethoxyquinolin-4-yl)-3-methylpyridin-2-yl]piperidin-4-yl]propan-2-ol |
Standard InChI | InChI=1S/C25H31N3O3/c1-16-12-17(15-27-24(16)28-10-7-18(8-11-28)25(2,3)29)19-6-9-26-21-14-23(31-5)22(30-4)13-20(19)21/h6,9,12-15,18,29H,7-8,10-11H2,1-5H3 |
Standard InChI Key | QDUQCAJNSFRWRL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN=C1N2CCC(CC2)C(C)(C)O)C3=C4C=C(C(=CC4=NC=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the formula C₂₅H₃₁N₃O₃ (molecular weight: 421.53 g/mol) and consists of three key moieties:
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6,7-Dimethoxyquinoline: A bicyclic aromatic system with methoxy groups at positions 6 and 7.
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3-Methylpyridine: A monocyclic aromatic ring with a methyl substituent at position 3.
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Piperidin-4-yl-propan-2-ol: A piperidine ring linked to a tertiary alcohol.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₁N₃O₃ | |
Molecular Weight | 421.53 g/mol | |
CAS Registry | 1119717-41-7 | |
LogP (Partition Coeff.) | 4.67 | |
Topological Polar SA | 67.7 Ų |
Structural Uniqueness
The integration of quinoline (a known pharmacophore in kinase inhibitors) with a piperidine-propanol group suggests dual functionality:
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Quinoline moiety: Potential interaction with ATP-binding pockets in kinases .
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Piperidine-propanol group: May enhance solubility and blood-brain barrier permeability .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step reactions, as outlined in patents and peer-reviewed methodologies :
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Quinoline Core Formation:
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Starting with 6,7-dimethoxyquinoline-4-ol, allylation or nucleophilic substitution introduces the pyridine-piperidine scaffold.
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Piperidine Coupling:
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Suzuki-Miyaura or Buchwald-Hartwig cross-coupling attaches the 3-methylpyridin-2-yl group to piperidin-4-yl-propan-2-ol.
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Final Assembly:
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Quinoline Functionalization | K₂CO₃, DMF, 80°C | 65–78 | |
Piperidine Coupling | Pd(dba)₂, Xantphos, 110°C | 72 | |
Final Cyclization | NaBH₄, MeOH, RT | 85 |
Industrial Scalability
Challenges include optimizing stereoselectivity and minimizing byproducts during piperidine ring formation. Continuous flow chemistry has been proposed to enhance scalability .
Pharmacological Activity
Table 3: Comparative Kinase Inhibition Data
Compound | Target (IC₅₀) | Selectivity (vs. PDE3) | Source |
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Analog 33 (Hu et al.) | PDE10A: 2.1 nM | >100-fold | |
Cabozantinib | c-Met: 1.3 nM | N/A |
Therapeutic Applications and Clinical Relevance
Oncology
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Solid Tumors: Structural analogs (e.g., N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) are in Phase III trials for renal cell carcinoma .
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Combination Therapy: Synergy with immune checkpoint inhibitors (e.g., pembrolizumab) is under investigation .
Neurological Disorders
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PDE10A Modulation: Preclinical data suggest utility in treating obsessive-compulsive disorder and Parkinson’s disease .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Optimizing the piperidine-propanol group to enhance CNS penetration.
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Prodrug Development: Esterifying the tertiary alcohol to improve oral bioavailability.
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